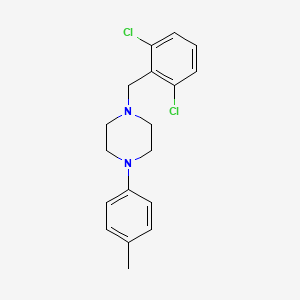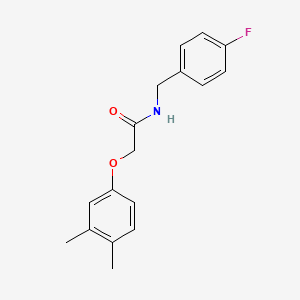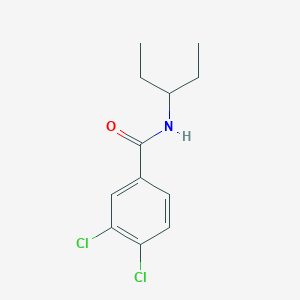
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 3466B, is a neuroprotective drug that has been extensively studied in scientific research. It is a small molecule that has shown promising results in treating neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).
作用機序
The exact mechanism of action of N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B is not fully understood, but it is thought to act by inhibiting the activity of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition by N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to protect against neuronal damage.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of the antioxidant glutathione, reduce the levels of reactive oxygen species, and inhibit the activation of the transcription factor NF-κB, which is involved in inflammation. N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has also been shown to improve mitochondrial function, which is important for cellular energy production.
実験室実験の利点と制限
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it a useful tool for studying neurodegenerative diseases. It has also been shown to have a low toxicity profile, making it a safe compound for use in animal studies. However, N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which can make dosing and timing of experiments challenging.
将来の方向性
There are several future directions for the study of N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B. One area of research is the development of more potent and selective PARP inhibitors, which may have improved efficacy in treating neurodegenerative diseases. Another area of research is the investigation of the potential therapeutic use of N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B in other diseases, such as stroke and traumatic brain injury. Additionally, the development of new delivery methods for N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B, such as nanoparticles, may improve its efficacy and bioavailability. Overall, the study of N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has the potential to lead to the development of new treatments for neurodegenerative diseases, which are a major public health concern.
合成法
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B can be synthesized using a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with N-methylglycinamide, followed by the reaction with phenylmagnesium bromide. The resulting product is then reacted with N-chlorosuccinimide to produce N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B.
科学的研究の応用
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been extensively studied in scientific research for its neuroprotective properties. It has been shown to have a protective effect on neurons in vitro and in vivo, and has been investigated for its potential therapeutic use in neurodegenerative disorders. N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to protect against oxidative stress, excitotoxicity, and apoptosis, all of which are implicated in the pathogenesis of neurodegenerative diseases.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-17-15(19)11-18(13-9-7-12(16)8-10-13)22(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBFRFOWHQNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5855793.png)


![4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5855830.png)
![methyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5855832.png)
![4-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5855843.png)

![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)

![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)


